molecular formula C6H11NO2 B6213599 (2R,5R)-2,5-dimethylmorpholin-3-one CAS No. 1643811-24-8

(2R,5R)-2,5-dimethylmorpholin-3-one

Cat. No.: B6213599
CAS No.: 1643811-24-8
M. Wt: 129.2
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Description

(2R,5R)-2,5-Dimethylmorpholin-3-one is a chiral morpholinone derivative characterized by a six-membered morpholine ring containing two methyl substituents at the 2R and 5R positions and a ketone group at the 3-position. This compound exhibits stereochemical specificity due to its R-configuration at both chiral centers, which influences its physicochemical properties and biological interactions.

Key properties from available data ():

  • Molecular Formula: C₆H₁₁NO₂ (inferred from dimethyl substitution on morpholin-3-one).
  • Storage: Stable when sealed at 2–8°C.
  • Hazard Profile: Classified with warnings for skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

CAS No.

1643811-24-8

Molecular Formula

C6H11NO2

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-2,5-dimethylmorpholin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethyl-1,4-diaminobutane with phosgene or its derivatives can lead to the formation of the desired morpholinone structure. The reaction typically requires an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of biocatalysts in flow reactors has been explored to enhance the stereoselectivity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: (2R,5R)-2,5-dimethylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the morpholine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at temperatures ranging from 0°C to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile used.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

(2R,5R)-2,5-dimethylmorpholin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The ketone group at the 3 position plays a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2R,5R)-2,5-dimethylmorpholin-3-one with structurally or functionally related compounds, emphasizing stereochemistry, substituent effects, and applications.

Compound Molecular Formula Key Features Applications References
This compound C₆H₁₁NO₂ Chiral morpholinone with 2R,5R-methyl groups; ketone at C3. Potential chiral catalyst; intermediate in drug synthesis.
(5R,6S)-5,6-Dimethylmorpholin-3-one C₆H₁₁NO₂ Stereoisomer with 5R,6S-methyl groups; altered spatial arrangement. Binds enzymes/receptors; studied for drug design .
(5R)-5-Phenylmorpholin-2-one C₁₀H₁₁NO₂ Phenyl substituent at C5; ketone at C2. Hydrochloride salt enhances solubility. Pharmacological studies due to unique substitution pattern .
Rel-(2R,5R)-Tetrahydrothiophene-2,5-dicarboxylic Acid C₆H₈O₄S Tetrahydrothiophene ring with dicarboxylic acid groups; same 2R,5R configuration. Chiral building block for asymmetric synthesis .
3-Hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one C₃₁H₃₅N₂O₅ Complex pyrrolone-morpholine hybrid; multiple substituents. Studied for enzyme interactions; specialty chemical production .

Structural and Functional Insights

Stereochemical Impact :

  • The 2R,5R configuration in this compound creates a distinct spatial arrangement compared to (5R,6S)-5,6-dimethylmorpholin-3-one. This difference can alter binding affinity to biological targets, as seen in enzyme interaction studies .
  • In contrast, (5R)-5-phenylmorpholin-2-one lacks methyl groups but introduces a phenyl ring, enhancing π-π stacking interactions in receptor binding .

Substituent Effects :

  • The ketone at C3 in morpholin-3-one derivatives (e.g., target compound) versus C2 in morpholin-2-one analogs (e.g., (5R)-5-phenylmorpholin-2-one) affects electronic distribution and reactivity. For example, C3 ketones may favor nucleophilic attacks at the carbonyl group .
  • Bulky substituents (e.g., phenyl, propoxybenzoyl) in analogs like the pyrrol-2-one derivative () reduce solubility but improve target specificity .

Biological and Industrial Relevance: (5R,6S)-5,6-Dimethylmorpholin-3-one demonstrates stronger enzyme modulation than non-methylated morpholinones, highlighting the role of methyl groups in bioactivity . Rel-(2R,5R)-tetrahydrothiophene-2,5-dicarboxylic acid, though structurally distinct, shares the 2R,5R configuration, enabling similar utility in asymmetric catalysis .

Data Limitations

  • Boiling points and detailed thermodynamic data for this compound are unavailable , necessitating further experimental characterization.
  • Comparative pharmacological studies between morpholin-3-one and morpholin-2-one derivatives are sparse but critical for understanding structure-activity relationships.

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